molecular formula C39H53N3O6S B12747361 Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, 2-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-1-(((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)methyl)ethyl ester, (+-)- CAS No. 147879-86-5

Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, 2-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-1-(((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)methyl)ethyl ester, (+-)-

Cat. No.: B12747361
CAS No.: 147879-86-5
M. Wt: 691.9 g/mol
InChI Key: SFAYJQRULLJLAX-UHFFFAOYSA-N
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Description

Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, 2-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-1-(((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)methyl)ethyl ester, (±)- is a complex organic compound with a unique structure. This compound is characterized by the presence of glycine, acetylthio, phenylpropyl, and tricyclodecylcarbonyl groups. Its intricate molecular architecture makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the introduction of the acetylthio group, the formation of the phenylpropyl moiety, and the incorporation of the tricyclodecylcarbonyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise stoichiometric ratios to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, often involving advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenylpropyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylthio group can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The acetylthio group may interact with thiol-containing enzymes, while the phenylpropyl and tricyclodecylcarbonyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, 2-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-1-(((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)methyl)ethyl ester, (±)- shares similarities with other glycine derivatives and compounds containing tricyclodecylcarbonyl groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

147879-86-5

Molecular Formula

C39H53N3O6S

Molecular Weight

691.9 g/mol

IUPAC Name

1,3-bis(adamantane-1-carbonylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate

InChI

InChI=1S/C39H53N3O6S/c1-24(43)49-23-32(13-25-5-3-2-4-6-25)35(45)40-22-34(44)48-33(20-41-36(46)38-14-26-7-27(15-38)9-28(8-26)16-38)21-42-37(47)39-17-29-10-30(18-39)12-31(11-29)19-39/h2-6,26-33H,7-23H2,1H3,(H,40,45)(H,41,46)(H,42,47)

InChI Key

SFAYJQRULLJLAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC(CNC(=O)C23CC4CC(C2)CC(C4)C3)CNC(=O)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

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